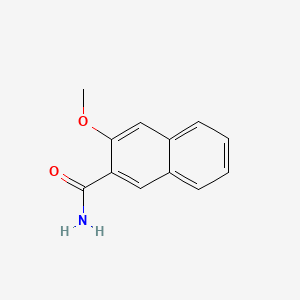

3-Methoxynaphthalene-2-carboxamide

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-methoxynaphthalene-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO2/c1-15-11-7-9-5-3-2-4-8(9)6-10(11)12(13)14/h2-7H,1H3,(H2,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLOUSFWNZOWHPV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=CC=CC=C2C=C1C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Synthesis of 3-Methoxynaphthalene-2-carboxamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis of 3-Methoxynaphthalene-2-carboxamide, a key intermediate in various chemical and pharmaceutical research areas. This document details the synthetic pathway, experimental protocols, and relevant quantitative data to facilitate its preparation in a laboratory setting.

Synthetic Pathway Overview

The synthesis of this compound is typically achieved in a two-step process commencing from the readily available 3-hydroxy-2-naphthoic acid. The first step involves the methylation of the hydroxyl group to yield 3-methoxy-2-naphthoic acid. The subsequent step is the amidation of the carboxylic acid to afford the final product.

Caption: Synthetic route to this compound.

Experimental Protocols

Step 1: Synthesis of 3-Methoxy-2-naphthoic acid

This procedure details the methylation of 3-hydroxy-2-naphthoic acid to produce 3-methoxy-2-naphthoic acid.[1]

Materials and Reagents:

-

3-Hydroxy-2-naphthoic acid

-

Anhydrous potassium carbonate (K₂CO₃)

-

Methyl iodide (CH₃I)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Methanol

-

6N Sodium hydroxide (NaOH) solution

-

Concentrated hydrochloric acid (HCl)

-

Ethyl acetate

-

Saturated sodium chloride solution

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a reaction flask, add 9.0 g (48.0 mmol) of 3-hydroxy-2-naphthoic acid, 16.56 g (120 mmol) of anhydrous potassium carbonate, and 30 ml of anhydrous DMF.

-

Cool the stirred mixture in an ice bath.

-

Slowly add 15 g (105 mmol) of methyl iodide dropwise to the reaction flask.

-

Heat the reaction solution to 90 °C and maintain for 10 hours.

-

After cooling, pour the reaction mixture into water and extract with ethyl acetate.

-

Wash the organic layer three times with a saturated sodium chloride solution.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Dissolve the concentrate in 45 ml of methanol and slowly add it to 30 ml of 6N sodium hydroxide solution.

-

Stir the mixture at room temperature for 5 hours.

-

Extract the aqueous layer three times with ethyl acetate.

-

Cool the aqueous layer in an ice bath and acidify with concentrated hydrochloric acid to precipitate a yellow solid.

-

Recrystallize the solid from ethanol to obtain 3-methoxy-2-naphthoic acid.

Quantitative Data:

| Parameter | Value | Reference |

| Starting Material | 3-Hydroxy-2-naphthoic acid | [1] |

| Product | 3-Methoxy-2-naphthoic acid | [1] |

| Yield | 8.6 g (89%) | [1] |

| Appearance | Yellow crystalline solid | [1] |

| Melting Point | 133-136 °C |

Step 2: Synthesis of this compound

This section outlines the conversion of 3-methoxy-2-naphthoic acid to this compound via an acyl chloride intermediate, a method analogous to the Schotten-Baumann reaction.

Experimental Workflow:

Caption: Workflow for the amidation of 3-methoxy-2-naphthoic acid.

Materials and Reagents:

-

3-Methoxy-2-naphthoic acid

-

Thionyl chloride (SOCl₂)

-

Anhydrous toluene

-

Concentrated ammonium hydroxide (NH₄OH) solution

-

Ice

-

Distilled water

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a gas trap, suspend 3-methoxy-2-naphthoic acid in anhydrous toluene.

-

Slowly add an excess of thionyl chloride (approximately 2-3 equivalents) to the suspension.

-

Heat the mixture to reflux and maintain until the solid has completely dissolved and gas evolution ceases, indicating the formation of the acyl chloride.

-

Cool the reaction mixture to room temperature and remove the excess thionyl chloride and toluene under reduced pressure.

-

In a separate beaker, cool a concentrated ammonium hydroxide solution in an ice bath.

-

Dissolve the crude 3-methoxy-2-naphthoyl chloride in a suitable anhydrous solvent (e.g., tetrahydrofuran or dichloromethane).

-

Slowly add the acyl chloride solution dropwise to the cold, stirred ammonium hydroxide solution. A precipitate will form.

-

Continue stirring for 30-60 minutes at room temperature.

-

Collect the precipitate by vacuum filtration.

-

Wash the solid with cold distilled water.

-

Dry the product, for instance, in a vacuum oven, to yield this compound.

Expected Data (Based on Analogous Reactions and Compound Properties):

| Parameter | Value |

| Product | This compound |

| Molecular Formula | C₁₂H₁₁NO₂ |

| Molecular Weight | 201.22 g/mol |

| Appearance | Off-white to pale yellow solid |

Note: The yield for this step is expected to be high, typically in the range of 80-95%, based on similar amidation reactions of naphthoic acid derivatives. Further purification can be achieved by recrystallization from a suitable solvent such as ethanol or a toluene/heptane mixture.

Safety Considerations

-

Thionyl chloride is a corrosive and lachrymatory substance. It reacts violently with water to release toxic gases (HCl and SO₂). All manipulations should be performed in a well-ventilated fume hood.

-

Methyl iodide is toxic and a suspected carcinogen. Handle with appropriate personal protective equipment in a fume hood.

-

Concentrated acids and bases are corrosive. Handle with care and appropriate PPE.

-

Organic solvents are flammable. Avoid open flames and ensure proper ventilation.

This guide provides a robust framework for the synthesis of this compound. Researchers are advised to consult relevant safety data sheets (SDS) and adapt the procedures to their specific laboratory conditions.

References

An In-depth Technical Guide to the Chemical Properties of 3-Methoxynaphthalene-2-carboxamide and Its Precursors

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methoxynaphthalene-2-carboxamide is a niche chemical compound with potential applications in medicinal chemistry and drug development. While direct, comprehensive data on this specific molecule is limited in publicly accessible literature, this guide provides a thorough overview of its core chemical properties by examining its immediate precursor, 3-Methoxynaphthalene-2-carboxylic acid, and closely related analogs. This document also outlines detailed experimental protocols for the synthesis of the target amide and discusses the potential biological activities based on the broader class of naphthalene carboxamides. All quantitative data is summarized in structured tables for ease of comparison, and key experimental workflows are visualized.

Chemical Identity and Properties

A thorough understanding of a molecule's chemical and physical properties is foundational to its application in research and development. Due to the limited availability of specific experimental data for this compound, this section focuses on its direct synthetic precursor, 3-Methoxynaphthalene-2-carboxylic acid, and a closely related analog, 3-methoxy-N,N-dimethylnaphthalene-2-carboxamide.

Core Compound: this compound

Precursor: 3-Methoxynaphthalene-2-carboxylic acid

The most direct precursor for the synthesis of this compound is 3-Methoxynaphthalene-2-carboxylic acid. Understanding its properties is crucial for the successful synthesis and purification of the target amide.

| Property | Value | Source |

| IUPAC Name | 3-methoxynaphthalene-2-carboxylic acid | Alfa Chemistry |

| CAS Number | 883-62-5 | Alfa Chemistry |

| Molecular Formula | C₁₂H₁₀O₃ | [6] |

| Molecular Weight | 202.21 g/mol | [6] |

| Melting Point | 135 °C | [6] |

| 133-136 °C | Alfa Chemistry | |

| Boiling Point | 358.8 °C at 760 mmHg | Alfa Chemistry |

Analog: 3-methoxy-N,N-dimethylnaphthalene-2-carboxamide

The N,N-dimethylated analog provides insight into the general physicochemical properties that can be expected for this class of compounds.

| Property | Value | Source |

| IUPAC Name | 3-methoxy-N,N-dimethylnaphthalene-2-carboxamide | PubChem |

| Molecular Formula | C₁₄H₁₅NO₂ | PubChem |

| Molecular Weight | 229.27 g/mol | PubChem |

| Exact Mass | 229.110278721 Da | PubChem |

| Topological Polar Surface Area | 29.5 Ų | PubChem |

Experimental Protocols

The synthesis of this compound would logically proceed from its corresponding carboxylic acid. Below are detailed, generalized methodologies for the key synthetic transformations.

Synthesis of 3-Methoxynaphthalene-2-carboxylic acid

While a specific, detailed protocol for the 3-methoxy isomer was not found, the synthesis of methoxynaphthalene carboxylic acids generally involves the carboxylation of a methoxynaphthalene precursor. The following diagram illustrates a general workflow for such a synthesis, which can be adapted for the target molecule.

Synthesis of this compound from 3-Methoxynaphthalene-2-carboxylic acid

The conversion of a carboxylic acid to a primary amide can be achieved through several standard methods. Two common and effective approaches are activation with thionyl chloride to form an acyl chloride intermediate, and direct coupling using a carbodiimide reagent like N,N'-dicyclohexylcarbodiimide (DCC).

Method 1: Via Acyl Chloride Intermediate using Thionyl Chloride

This is a robust, two-step, one-pot procedure.

Experimental Protocol:

-

Activation: To a solution of 3-Methoxynaphthalene-2-carboxylic acid (1.0 equivalent) in a suitable anhydrous solvent (e.g., dichloromethane or toluene) under an inert atmosphere (N₂ or Ar), add thionyl chloride (SOCl₂, 1.2-2.0 equivalents) dropwise at 0 °C. A catalytic amount of N,N-dimethylformamide (DMF) may be added to facilitate the reaction.

-

Allow the reaction mixture to warm to room temperature and then heat to reflux for 1-3 hours, or until the evolution of gas ceases and the starting material is consumed (monitor by TLC).

-

Cool the reaction mixture and remove the excess thionyl chloride and solvent under reduced pressure. The resulting crude 3-methoxynaphthalene-2-carbonyl chloride can be used directly in the next step.

-

Amidation: Dissolve the crude acyl chloride in an anhydrous aprotic solvent (e.g., dichloromethane). Cool the solution to 0 °C and add a solution of ammonia (e.g., concentrated aqueous ammonium hydroxide or ammonia gas bubbled through the solvent) or an amine in excess.

-

Stir the reaction mixture at room temperature for 1-4 hours, monitoring for the disappearance of the acyl chloride by TLC.

-

Workup and Purification: Quench the reaction with water and separate the organic layer. Wash the organic layer with dilute acid (e.g., 1M HCl) and brine, then dry over anhydrous sodium sulfate. Concentrate the solvent under reduced pressure to obtain the crude amide. Purify by recrystallization or column chromatography.

Method 2: Direct Coupling with DCC

This method allows for the direct formation of the amide bond from the carboxylic acid and an amine in a single step at room temperature.[7][8]

Experimental Protocol:

-

Reaction Setup: Dissolve 3-Methoxynaphthalene-2-carboxylic acid (1.0 equivalent) and an amine source (e.g., ammonium chloride, 1.1 equivalents) in an anhydrous aprotic solvent (e.g., dichloromethane or DMF).

-

Add a coupling agent, N,N'-dicyclohexylcarbodiimide (DCC, 1.1 equivalents), to the solution at 0 °C. A catalytic amount of a base such as 4-dimethylaminopyridine (DMAP) can be added to increase the reaction rate.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours. The formation of a white precipitate of dicyclohexylurea (DCU) indicates that the reaction is proceeding.

-

Workup and Purification: Monitor the reaction by TLC. Upon completion, filter off the DCU precipitate. Wash the filtrate with dilute acid (e.g., 1M HCl) and a saturated solution of sodium bicarbonate, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure. Purify the resulting crude amide by recrystallization or column chromatography.

Potential Biological Activity

The naphthalene carboxamide scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities.[9] While specific studies on this compound are not widely published, the activities of related compounds suggest potential therapeutic applications.

Antimicrobial Activity

Naphthalene derivatives are known to possess significant antimicrobial properties.[10][11] Several marketed antimicrobial drugs, such as nafcillin and terbinafine, contain a naphthalene core.[12] Studies on various naphthalene carboxamides have demonstrated activity against a range of pathogenic bacteria and fungi.[10] For instance, a series of ring-substituted naphthalene-1-carboxanilides showed promising activity against Mycobacterium avium subsp. paratuberculosis, with some derivatives exhibiting higher potency than the standard drug rifampicin.[6] The presence of the amide moiety is often crucial for the biological effects of these compounds.[6]

Anticancer Activity

Naphthalene carboxamides have also been investigated for their potential as anticancer agents.[9] A novel class of N-[3-(4-substituted-1-piperazinyl) propyl]-6-methoxy naphthalene-2-carboxamides was designed and synthesized as agents to reverse multidrug resistance (MDR) in cancer cells.[9] These compounds were found to be non-toxic at the studied doses and effectively reversed adriamycin resistance in a murine lymphocytic leukemia cell line.[9] Other naphthalene derivatives have been explored for their cytotoxic activity against various cancer cell lines, including breast cancer.

The following diagram illustrates a simplified, hypothetical signaling pathway that could be targeted by a naphthalene carboxamide derivative based on their known mechanisms of action, such as the inhibition of key enzymes or modulation of receptor activity.

References

- 1. WO2004076449A2 - 3-substituted-2(arylalkyl)-1-azabicycloalkanes and methods of use thereof - Google Patents [patents.google.com]

- 2. WO2019099926A1 - Compounds and methods for the targeted degradation of interleukin-1 receptor-associated kinase 4 polypeptides - Google Patents [patents.google.com]

- 3. US10399989B2 - Pyrazolopyrimidine derivatives as BTK inhibitors for the treatment of cancer - Google Patents [patents.google.com]

- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 5. bmse012015 this compound at BMRB [bmrb.io]

- 6. 3-methoxy-2-naphthoic acid [stenutz.eu]

- 7. chembk.com [chembk.com]

- 8. alfa-chemistry.com [alfa-chemistry.com]

- 9. N-[(2-hydroxy-4-methylphenyl)carbamothioyl]-3-methoxynaphthalene-2-carboxamide | 364748-34-5 [chemicalbook.com]

- 10. CN101180270A - æ°é¢çä¸æ°ç²æ°§åº-å代çè³åºé °åºè¯èº - Google Patents [patents.google.com]

- 11. CN108431007A - ç¨äºæ²»ççççä½ä¸ºbtkæå¶åçå¡å并å§å¶è¡çç© - Google Patents [patents.google.com]

- 12. CN115650886A - èç£ºé ¸é ¯ç±»å äº§é ¸ååå ¶æèåç»åç©åºç¨ - Google Patents [patents.google.com]

A Comprehensive Technical Guide to 3-Methoxynaphthalene-2-carboxamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of 3-Methoxynaphthalene-2-carboxamide, a naphthalene derivative of interest in medicinal chemistry and materials science. Due to its limited availability in commercial databases, this document compiles information on its predicted properties, a detailed theoretical synthesis protocol, and data on closely related analogs. This guide serves as a foundational resource for researchers intending to synthesize and explore the applications of this compound.

Introduction

Naphthalene-based compounds are a significant class of bicyclic aromatic hydrocarbons that form the core structure of numerous biologically active molecules and functional materials. The strategic placement of substituents on the naphthalene scaffold allows for the fine-tuning of their physicochemical and biological properties. This compound combines the structural features of a methoxy group and a carboxamide moiety on the naphthalene ring, suggesting potential applications as a versatile chemical intermediate and a candidate for biological screening.

While a specific CAS number for this compound has not been identified in major chemical databases, this guide provides a robust starting point for its synthesis and characterization based on established chemical principles and data from closely related compounds.

Physicochemical Properties

| Property | 3-Methoxy-2-naphthoic Acid | 3-methoxy-N,N-dimethylnaphthalene-2-carboxamide |

| CAS Number | 883-62-5[1] | Not available |

| Molecular Formula | C₁₂H₁₀O₃[1] | C₁₄H₁₅NO₂[2] |

| Molecular Weight | 202.21 g/mol [1] | 229.27 g/mol [2] |

| Melting Point | 133-136 °C[1] | Not available |

| Appearance | Solid | Not available |

| InChI Key | RTBQQRFTCVDODF-UHFFFAOYSA-N[1] | XJXJMOHVZJXFNG-UHFFFAOYSA-N[2] |

Proposed Experimental Protocol: Synthesis of this compound

The synthesis of this compound can be achieved from 3-Methoxy-2-naphthoic acid. The proposed method is a standard two-step procedure involving the formation of an acyl chloride followed by amidation.

Step 1: Synthesis of 3-Methoxy-2-naphthoyl chloride

-

Materials:

-

3-Methoxy-2-naphthoic acid (1.0 eq)

-

Thionyl chloride (SOCl₂) (1.2 eq)

-

Anhydrous Dichloromethane (DCM)

-

Dimethylformamide (DMF) (catalytic amount)

-

-

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 3-Methoxy-2-naphthoic acid in anhydrous DCM.

-

Add a catalytic amount of DMF to the suspension.

-

Slowly add thionyl chloride to the mixture at room temperature.

-

Heat the reaction mixture to reflux and maintain for 2-3 hours, or until the reaction is complete (monitored by TLC).

-

Allow the mixture to cool to room temperature.

-

Remove the excess thionyl chloride and DCM under reduced pressure to obtain the crude 3-methoxy-2-naphthoyl chloride, which can be used in the next step without further purification.

-

Step 2: Synthesis of this compound

-

Materials:

-

3-Methoxy-2-naphthoyl chloride (from Step 1)

-

Aqueous ammonia (NH₄OH) (excess)

-

Dichloromethane (DCM)

-

-

Procedure:

-

Dissolve the crude 3-methoxy-2-naphthoyl chloride in DCM in a flask cooled in an ice bath.

-

Slowly add an excess of concentrated aqueous ammonia to the solution with vigorous stirring.

-

Continue stirring at 0-5 °C for 1 hour, then allow the mixture to warm to room temperature and stir for an additional 2 hours.

-

Separate the organic layer.

-

Wash the organic layer with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter and concentrate the solution under reduced pressure to yield the crude this compound.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

-

Visualizations

Diagram 1: Proposed Synthesis Workflow for this compound

References

Spectroscopic Analysis of 3-Methoxynaphthalene-2-carboxamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic analysis of 3-Methoxynaphthalene-2-carboxamide, a key organic compound with potential applications in medicinal chemistry and materials science. This document details the expected spectroscopic data, outlines experimental protocols for obtaining this data, and presents a logical workflow for its synthesis and characterization.

Spectroscopic Data Summary

The following tables summarize the expected quantitative data from the primary spectroscopic techniques used to characterize this compound. This data is compiled based on the analysis of structurally similar compounds and general principles of spectroscopic interpretation.

Table 1: Nuclear Magnetic Resonance (NMR) Spectroscopy Data

| ¹H NMR (Proton NMR) | ¹³C NMR (Carbon NMR) |

| Chemical Shift (δ) ppm | Assignment |

| ~ 8.2 - 7.8 (m) | Aromatic protons (Naphthyl) |

| ~ 7.6 - 7.2 (m) | Aromatic protons (Naphthyl) |

| ~ 7.0 - 6.8 (br s) | -NH₂ (Amide protons) |

| ~ 3.9 - 4.1 (s) | -OCH₃ (Methoxy protons) |

Table 2: Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity |

| ~ 3400 - 3200 | N-H stretch (Amide) | Strong, Broad |

| ~ 3050 - 3100 | C-H stretch (Aromatic) | Medium |

| ~ 2850 - 2960 | C-H stretch (Aliphatic, -OCH₃) | Weak |

| ~ 1660 - 1690 | C=O stretch (Amide I) | Strong |

| ~ 1590 - 1620 | N-H bend (Amide II) | Medium |

| ~ 1500 - 1600 | C=C stretch (Aromatic) | Medium |

| ~ 1250 - 1300 | C-O stretch (Aryl ether) | Strong |

| ~ 1020 - 1080 | C-O stretch (Methoxy) | Medium |

Table 3: Mass Spectrometry (MS) Data

| Technique | Expected m/z Value | Fragment |

| Electrospray Ionization (ESI+) | ~ 202.0817 | [M+H]⁺ |

| ~ 224.0636 | [M+Na]⁺ | |

| Electron Ionization (EI) | ~ 201 | [M]⁺˙ |

| ~ 184 | [M-NH₃]⁺˙ | |

| ~ 171 | [M-CO]⁺˙ | |

| ~ 156 | [M-CONH₂]⁺ | |

| ~ 128 | Naphthalene fragment |

Table 4: Ultraviolet-Visible (UV-Vis) Spectroscopy Data

| Solvent | λmax (nm) | Transition |

| Ethanol | ~ 230 - 240 | π → π |

| ~ 280 - 300 | π → π | |

| ~ 320 - 340 | n → π* (weak) |

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols are based on standard laboratory practices for the analysis of aromatic amides.

Synthesis of this compound

The synthesis of this compound can be achieved via the amidation of 3-methoxynaphthalene-2-carboxylic acid.

Materials:

-

3-methoxynaphthalene-2-carboxylic acid

-

Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

-

Anhydrous dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Ammonia solution (aqueous or in a suitable organic solvent)

-

Sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Rotary evaporator

-

Standard glassware for organic synthesis

Procedure:

-

Acid Chloride Formation: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-methoxynaphthalene-2-carboxylic acid in anhydrous DCM. Add an excess of thionyl chloride or oxalyl chloride dropwise at 0 °C. Allow the reaction to stir at room temperature for 2-4 hours or until the evolution of gas ceases.

-

Solvent Removal: Remove the excess thionyl chloride and solvent under reduced pressure using a rotary evaporator. The crude 3-methoxynaphthalene-2-carbonyl chloride is obtained as a solid or oil.

-

Amidation: Dissolve the crude acid chloride in anhydrous DCM and cool to 0 °C. Slowly add an excess of concentrated ammonia solution with vigorous stirring.

-

Work-up: Allow the reaction to warm to room temperature and stir for an additional 1-2 hours. Quench the reaction with water and separate the organic layer. Wash the organic layer sequentially with saturated NaHCO₃ solution and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude this compound.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Instrumentation:

-

NMR Spectrometer (e.g., 400 MHz or 500 MHz)

-

NMR tubes (5 mm diameter)

-

Deuterated solvent (e.g., CDCl₃ or DMSO-d₆)

-

Internal standard (e.g., Tetramethylsilane - TMS)

Sample Preparation:

-

Accurately weigh 5-10 mg of the purified this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent in a clean, dry vial.

-

Transfer the solution to an NMR tube using a Pasteur pipette.

Data Acquisition:

-

Insert the NMR tube into the spectrometer.

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

Acquire the ¹H NMR spectrum using standard pulse sequences.

-

Acquire the ¹³C NMR spectrum, typically with proton decoupling.

-

Process the spectra (Fourier transform, phase correction, and baseline correction) and reference to the internal standard (TMS at 0.00 ppm).

Infrared (IR) Spectroscopy

Instrumentation:

-

Fourier-Transform Infrared (FTIR) Spectrometer with an Attenuated Total Reflectance (ATR) accessory or KBr press.

Sample Preparation (ATR):

-

Ensure the ATR crystal is clean.

-

Place a small amount of the solid sample directly onto the crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

Data Acquisition (ATR):

-

Collect a background spectrum of the empty ATR crystal.

-

Collect the sample spectrum.

-

The data is typically collected over a range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

Instrumentation:

-

Mass Spectrometer (e.g., ESI-TOF, Q-TOF, or GC-MS with an EI source).

Sample Preparation (ESI):

-

Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Further dilute the stock solution to a final concentration of 1-10 µg/mL.

Data Acquisition (ESI):

-

Infuse the sample solution into the ESI source at a constant flow rate.

-

Acquire the mass spectrum in positive ion mode to observe [M+H]⁺ and [M+Na]⁺ ions.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Instrumentation:

-

UV-Vis Spectrophotometer

-

Quartz cuvettes (1 cm path length)

Sample Preparation:

-

Prepare a stock solution of the sample in a UV-grade solvent (e.g., ethanol or acetonitrile) of a known concentration (e.g., 1 mg/mL).

-

Prepare a series of dilutions from the stock solution to find a concentration that gives an absorbance reading between 0.1 and 1.0.

-

Use the pure solvent as a blank.

Data Acquisition:

-

Record the baseline with the blank cuvette.

-

Record the UV-Vis spectrum of the sample solution over a wavelength range of approximately 200-800 nm.

-

Identify the wavelength(s) of maximum absorbance (λmax).

Visualizations

The following diagrams illustrate the logical workflow for the synthesis and spectroscopic characterization of this compound.

Caption: Synthetic pathway for this compound.

Caption: Workflow for spectroscopic analysis of the final product.

3-Methoxynaphthalene-2-carboxamide derivatives synthesis

An In-depth Technical Guide to the Synthesis of 3-Methoxynaphthalene-2-carboxamide Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound derivatives represent a class of compounds with significant interest in medicinal chemistry and drug discovery. These scaffolds are explored for a variety of therapeutic applications, including as potential antibacterial and antimycobacterial agents, anti-inflammatory drugs, and modulators of key biological pathways.[1][2][3] For instance, certain carboxamide derivatives have been identified as potent ligands for the Aryl Hydrocarbon Receptor (AHR), a key regulator in cellular metabolism and immune response, highlighting their potential in treating inflammatory skin diseases like atopic dermatitis.[4] Furthermore, specific N-substituted 6-methoxynaphthalene-2-carboxamides have been synthesized and evaluated as potential chemosensitizing agents to combat multidrug resistance in cancer.[5]

This technical guide provides a comprehensive overview of the primary synthetic strategies for preparing this compound derivatives, complete with detailed experimental protocols, comparative data, and workflow diagrams to assist researchers in this field.

Core Synthetic Strategies

The construction of the target molecule hinges on the formation of the amide bond between the naphthalene core and a desired amine moiety. Two principal retrosynthetic disconnections guide the synthesis:

-

Strategy A: Amidation of a Naphthalene Carboxylic Acid Derivative : This classical and direct approach involves forming the amide bond by reacting a pre-functionalized 3-methoxy-2-naphthoic acid (or its activated form) with a suitable amine.

-

Strategy B: C-N Cross-Coupling : This modern approach involves forming the crucial carbon-nitrogen bond in a late-stage catalytic reaction, typically coupling a 2-halo-3-methoxynaphthalene with an amine.

References

- 1. mdpi.com [mdpi.com]

- 2. mdpi.com [mdpi.com]

- 3. Synthesis and Biological Evaluation of N-Alkoxyphenyl-3-hydroxynaphthalene-2-carboxanilides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Carboxamide Derivatives Are Potential Therapeutic AHR Ligands for Restoring IL-4 Mediated Repression of Epidermal Differentiation Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Biological Activity of Naphthalene-2-Carboxamide Derivatives: A Technical Overview

For the attention of: Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct biological activity data for 3-Methoxynaphthalene-2-carboxamide is limited in the reviewed literature. This document provides a comprehensive overview of the biological activities of closely related analogues, primarily focusing on 3-Hydroxynaphthalene-2-carboxanilides, which feature methoxy substitutions on the anilide ring. The findings presented herein offer valuable insights into the potential bioactivity of this class of compounds.

Introduction

Naphthalene-2-carboxamide derivatives have emerged as a significant scaffold in medicinal chemistry, demonstrating a range of biological activities. This technical guide summarizes the key findings on the antibacterial, antimycobacterial, and photosynthesis-inhibiting properties of methoxy-substituted naphthalene-2-carboxamide analogues. The information is compiled from a number of studies that have synthesized and evaluated these compounds, providing quantitative data, detailed experimental protocols, and insights into their mechanism of action.

Quantitative Biological Activity Data

The biological activities of various methoxy-substituted 3-hydroxynaphthalene-2-carboxanilides have been evaluated against bacterial strains, mycobacteria, and in photosynthesis inhibition assays. The key quantitative data are summarized in the tables below.

Table 1: Antibacterial and Antimycobacterial Activity of Methoxy-Substituted 3-Hydroxynaphthalene-2-carboxanilides

| Compound | Test Organism | Activity Metric | Value | Reference |

| 3-Hydroxy-N-(2-methoxyphenyl)naphthalene-2-carboxamide | Staphylococcus aureus & MRSA | MIC | 55.0 µmol/L | [1][2][3][4] |

| 3-Hydroxy-N-(2-propoxyphenyl)naphthalene-2-carboxamide | Methicillin-resistant S. aureus (MRSA) | MIC | 12 µM | [5][6][7] |

| N-[2-(but-2-yloxy)-phenyl]-3-hydroxynaphthalene-2-carboxamide | Methicillin-resistant S. aureus (MRSA) | MIC | 12 µM | [5][6][7] |

| 3-Hydroxy-N-[3-(prop-2-yloxy)phenyl]-naphthalene-2-carboxamide | Mycobacterium tuberculosis | MIC | 24 µM | [5][6][7] |

| N-[2-(but-2-yloxy)phenyl]-3-hydroxynaphthalene-2-carboxamide | Mycobacterium tuberculosis | MIC | 23 µM | [5][6][7] |

| N-[2-(but-2-yloxy)phenyl]-3-hydroxynaphthalene-2-carboxamide | M. avium subsp. paratuberculosis | MIC | > Rifampicin | [6][7] |

| 2-hydroxy-N-(4-propoxyphenyl)-naphthalene-1-carboxamide | Mycobacterium tuberculosis | MIC | 12 µM | [8] |

MIC: Minimum Inhibitory Concentration

Table 2: Photosynthesis-Inhibiting Activity of Methoxy-Substituted 3-Hydroxynaphthalene-2-carboxanilides

| Compound | System | Activity Metric | Value | Reference |

| N-(3,5-Dimethoxyphenyl)-3-hydroxynaphthalene-2-carboxamide | Spinach Chloroplasts | IC50 | 24.5 µM | [9][10] |

| N-(2,5-dimethoxyphenyl)-3-hydroxynaphthalene-2-carboxamide | Spinach Chloroplasts | IC50 | 183 µM | [9] |

| N-(2-chloro-5-methoxyphenyl)-3-hydroxynaphthalene-2-carboxamide | Spinach Chloroplasts | IC50 | 171 µM | [9] |

| N-(2-fluoro-6-methoxyphenyl)-3-hydroxynaphthalene-2-carboxamide | Spinach Chloroplasts | IC50 | 507 µM | [9] |

| N-(3-Ethoxyphenyl)-3-hydroxynaphthalene-2-carboxamide | Spinach Chloroplasts | IC50 | 4.5 µM | [6][7] |

| 3-hydroxy-N-(3-nitrophenyl)naphthalene-2-carboxamide | Spinach Chloroplasts | IC50 | 16.9 µmol/L | [1][2][4] |

IC50: Half-maximal Inhibitory Concentration

Experimental Protocols

The following sections detail the methodologies employed in the cited studies for the synthesis and biological evaluation of naphthalene-2-carboxamide derivatives.

Synthesis of 3-Hydroxy-N-arylnaphthalene-2-carboxanilides

A common synthetic route involves a microwave-assisted one-step process.[1]

-

Activation: The carboxyl group of 3-hydroxynaphthalene-2-carboxylic acid is activated with phosphorus trichloride.

-

Aminolysis: The resulting acyl chloride is immediately reacted with a ring-substituted aniline in dry chlorobenzene to form the final amide.

-

Purification: The crude product is recrystallized from ethanol.

Antibacterial and Antimycobacterial Assays

-

Bacterial Strains: In vitro screening is typically performed against strains such as Staphylococcus aureus, including methicillin-resistant strains (MRSA), and various Mycobacterium species like M. tuberculosis, M. kansasii, and M. marinum.[1][2][5]

-

Methodology: The minimum inhibitory concentration (MIC) is determined using a microdilution broth method. The compounds are dissolved in a suitable solvent (e.g., DMSO) and serially diluted in microtiter plates. Bacterial or mycobacterial suspensions are added to each well, and the plates are incubated under appropriate conditions. The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth.[1][5]

Photosynthesis Electron Transport (PET) Inhibition Assay

-

System: The assay utilizes chloroplasts isolated from spinach (Spinacia oleracea L.).[1][9][11]

-

Methodology (Hill Reaction): The inhibition of photosynthetic electron transport (PET) is measured spectrophotometrically. The assay mixture contains isolated chloroplasts, a phosphate buffer, and an artificial electron acceptor (e.g., 2,6-dichlorophenol-indophenol, DCPIP). The reduction of DCPIP by the chloroplasts is monitored by the change in absorbance at a specific wavelength (e.g., 600 nm). The IC50 value, representing the concentration of the compound required to inhibit PET by 50%, is then calculated.[9][11]

Cytotoxicity Assay

-

Cell Line: The cytotoxicity of the compounds is often assessed using a human monocytic leukemia cell line, THP-1.[1][2]

-

Methodology: A standard cytotoxicity assay, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, is used. Cells are incubated with various concentrations of the test compounds. The MTT reagent is then added, which is converted to a colored formazan product by viable cells. The absorbance of the formazan solution is measured, and the concentration of the compound that causes a 50% reduction in cell viability (IC50) is determined.

Signaling Pathways and Mechanisms of Action

The primary mechanism of action elucidated for the herbicidal activity of 3-hydroxynaphthalene-2-carboxanilides is the inhibition of photosynthetic electron transport (PET) in Photosystem II (PS II).[9][11][12] These compounds are believed to act as inhibitors on the acceptor side of PS II, specifically between the primary electron donor P680 and the plastoquinone QB.[9] This interruption of the electron flow ultimately disrupts the process of photosynthesis.

For the antibacterial and antimycobacterial activities, while the exact mechanism is not fully detailed in the provided references, it is suggested that these compounds, similar to salicylanilides, may inhibit various enzymatic systems in bacteria.[5]

Visualizations

Experimental Workflow

Caption: General experimental workflow for the synthesis and biological evaluation of 3-hydroxynaphthalene-2-carboxanilides.

Proposed Mechanism of PET Inhibition

Caption: Proposed inhibition of photosynthetic electron transport (PET) in Photosystem II by 3-hydroxynaphthalene-2-carboxanilides.

References

- 1. mdpi.com [mdpi.com]

- 2. Antibacterial and herbicidal activity of ring-substituted 3-hydroxynaphthalene-2-carboxanilides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Antibacterial and Herbicidal Activity of Ring-Substituted 3-Hydroxynaphthalene-2-carboxanilides - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and Biological Evaluation of N-Alkoxyphenyl-3-hydroxynaphthalene-2-carboxanilides - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and Biological Evaluation of N-Alkoxyphenyl-3-hydroxynaphthalene-2-carboxanilides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. Preparation and Photosynthesis-Inhibiting Activity of Novel Dihalogenated 3-Hydroxynaphthalene-2-carboxanilides [mdpi.com]

- 12. Photosynthesis-Inhibiting Activity of N-(Disubstituted-phenyl)-3-hydroxynaphthalene-2-carboxamides - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Bioactivity of Naphthalene-2-Carboxamides: A Technical Guide to their Mechanisms of Action

Disclaimer: This technical guide addresses the mechanism of action, biological activities, and experimental evaluation of derivatives of 3-Methoxynaphthalene-2-carboxamide. Extensive literature searches did not yield specific data on the biological activity or mechanism of action for this compound itself. The information presented herein pertains to structurally related analogues, primarily 3-hydroxy and 6-methoxy-naphthalene-2-carboxamide derivatives, and should not be directly extrapolated to the titular compound without further experimental validation.

This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of naphthalene-2-carboxamide scaffolds. It provides a comprehensive overview of the known biological effects of these derivatives, detailed experimental protocols for their evaluation, and quantitative data to support structure-activity relationship (SAR) studies.

Core Biological Activities of Naphthalene-2-Carboxamide Derivatives

Naphthalene-2-carboxamide derivatives have emerged as a versatile scaffold exhibiting a range of biological activities, including herbicidal, antibacterial, antimycobacterial, and anticancer chemosensitizing properties. The mechanism of action is largely dependent on the substitution pattern of the naphthalene ring system.

Inhibition of Photosynthetic Electron Transport

A significant body of research has focused on 3-hydroxynaphthalene-2-carboxanilides as potent inhibitors of photosynthetic electron transport (PET). These compounds are believed to act on Photosystem II (PSII), a key protein complex in the light-dependent reactions of photosynthesis. By interrupting the flow of electrons, these molecules disrupt the plant's ability to produce energy, leading to a herbicidal effect. The proposed mechanism involves the binding of the naphthalene-2-carboxamide derivative to the QB-binding niche on the D1 protein of PSII, thereby displacing the native plastoquinone and blocking electron transfer.

Antibacterial and Antimycobacterial Activity

Various N-alkoxyphenyl-3-hydroxynaphthalene-2-carboxanilides have demonstrated promising activity against a panel of pathogenic bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), and mycobacteria, such as Mycobacterium tuberculosis. While the precise mechanism is not fully elucidated, it is hypothesized that these compounds may disrupt bacterial cell membrane integrity or interfere with essential enzymatic processes. The lipophilicity of the alkoxy substituent on the aniline ring has been shown to play a crucial role in the antibacterial potency of these derivatives.

Chemosensitizing Activity in Cancer

Derivatives of 6-methoxynaphthalene-2-carboxamide have been investigated for their potential to reverse multidrug resistance (MDR) in cancer cells. These compounds have been shown to enhance the cytotoxic effects of conventional chemotherapeutic agents, such as adriamycin. The proposed mechanism of action involves the inhibition of efflux pumps, like P-glycoprotein (P-gp), which are overexpressed in resistant cancer cells and are responsible for actively transporting anticancer drugs out of the cell. By blocking these pumps, the naphthalene-2-carboxamide derivatives increase the intracellular concentration of the chemotherapeutic agent, thereby restoring its efficacy.

Quantitative Data Summary

The following tables summarize the key quantitative data for various naphthalene-2-carboxamide derivatives, providing insights into their potency across different biological assays.

Table 1: Photosynthetic Electron Transport (PET) Inhibition by 3-Hydroxynaphthalene-2-carboxanilide Derivatives

| Compound | Substituent on Anilide Ring | IC50 (µM) |

| N-(3,5-Dimehoxyphenyl)-3-hydroxynaphthalene-2-carboxamide | 3,5-dimethoxy | 24.5 |

| N-(3-Ethoxyphenyl)-3-hydroxynaphthalene-2-carboxamide | 3-ethoxy | 4.5 |

IC50 values represent the concentration required to inhibit PET in spinach chloroplasts by 50%.

Table 2: Antibacterial and Antimycobacterial Activity of N-Alkoxyphenyl-3-hydroxynaphthalene-2-carboxanilides

| Compound | Target Organism | MIC (µM) |

| 3-Hydroxy-N-(2-propoxyphenyl)naphthalene-2-carboxamide | MRSA | 12 |

| N-[2-(but-2-yloxy)-phenyl]-3-hydroxynaphthalene-2-carboxamide | MRSA | 12 |

| 3-Hydroxy-N-[3-(prop-2-yloxy)phenyl]-naphthalene-2-carboxamide | M. tuberculosis | 24 |

| N-[2-(but-2-yloxy)phenyl]-3-hydroxynaphthalene-2-carboxamide | M. tuberculosis | 23 |

MIC (Minimum Inhibitory Concentration) is the lowest concentration of the compound that prevents visible growth of the microorganism.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the evaluation of naphthalene-2-carboxamide derivatives.

Photosynthetic Electron Transport (PET) Inhibition Assay

This assay measures the ability of a compound to inhibit the light-driven transfer of electrons in isolated chloroplasts.

Materials:

-

Fresh spinach leaves

-

Grinding buffer (0.4 M sucrose, 50 mM HEPES-KOH pH 7.6, 10 mM NaCl, 2 mM MgCl2)

-

Suspension buffer (0.1 M sucrose, 50 mM HEPES-KOH pH 7.6, 10 mM NaCl, 2 mM MgCl2)

-

Assay buffer (0.4 M sucrose, 50 mM HEPES-KOH pH 7.6, 10 mM NaCl, 2 mM MgCl2)

-

2,6-Dichlorophenolindophenol (DCPIP) solution

-

Test compounds dissolved in a suitable solvent (e.g., DMSO)

-

Spectrophotometer

Procedure:

-

Chloroplast Isolation:

-

Homogenize fresh spinach leaves in ice-cold grinding buffer.

-

Filter the homogenate through several layers of cheesecloth.

-

Centrifuge the filtrate at low speed to pellet intact chloroplasts.

-

Resuspend the pellet in a small volume of suspension buffer.

-

-

Chlorophyll Determination:

-

Determine the chlorophyll concentration of the chloroplast suspension spectrophotometrically.

-

-

Assay:

-

In a cuvette, mix the assay buffer, DCPIP solution, and the test compound at various concentrations.

-

Add the chloroplast suspension to the cuvette.

-

Measure the initial absorbance at 600 nm.

-

Illuminate the cuvette with a light source.

-

Monitor the decrease in absorbance at 600 nm over time as DCPIP is reduced.

-

Calculate the rate of DCPIP reduction for each compound concentration.

-

Determine the IC50 value from a dose-response curve.

-

Caption: Workflow for the Photosynthetic Electron Transport (PET) Inhibition Assay.

In Vitro Antibacterial Susceptibility Testing (Broth Microdilution)

This method determines the minimum inhibitory concentration (MIC) of a compound against a specific bacterium.

Materials:

-

Bacterial culture

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

96-well microtiter plates

-

Test compounds dissolved in a suitable solvent

-

Bacterial inoculum standardized to 0.5 McFarland

-

Incubator

Procedure:

-

Plate Preparation:

-

Add CAMHB to all wells of a 96-well plate.

-

Perform serial two-fold dilutions of the test compound across the wells.

-

-

Inoculation:

-

Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard.

-

Dilute the inoculum and add it to each well, resulting in a final concentration of approximately 5 x 10^5 CFU/mL.

-

-

Incubation:

-

Incubate the plates at 37°C for 18-24 hours.

-

-

MIC Determination:

-

Visually inspect the plates for turbidity.

-

The MIC is the lowest concentration of the compound at which there is no visible bacterial growth.

-

Caption: Workflow for the Broth Microdilution Antibacterial Susceptibility Assay.

MTT Assay for Chemosensitizing Activity

This assay assesses the ability of a compound to enhance the cytotoxicity of a known anticancer drug.

Materials:

-

Cancer cell line (e.g., adriamycin-resistant)

-

Cell culture medium

-

96-well plates

-

Test compound

-

Anticancer drug (e.g., Adriamycin)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO)

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Seed the cancer cells into 96-well plates and allow them to adhere overnight.

-

-

Treatment:

-

Treat the cells with the anticancer drug alone, the test compound alone, or a combination of both at various concentrations.

-

Include untreated cells as a control.

-

Incubate for a specified period (e.g., 48-72 hours).

-

-

MTT Addition:

-

Add MTT solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals by viable cells.

-

-

Solubilization:

-

Remove the medium and add a solubilization solution to dissolve the formazan crystals.

-

-

Absorbance Measurement:

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each treatment group relative to the untreated control.

-

A significant decrease in cell viability in the combination treatment compared to the single-agent treatments indicates chemosensitizing activity.

-

Caption: Workflow for the MTT Assay to Evaluate Chemosensitizing Activity.

Conclusion

While direct data on this compound remains elusive, its structural analogues have demonstrated significant potential in diverse therapeutic and agrochemical applications. The naphthalene-2-carboxamide scaffold serves as a valuable starting point for the design and development of novel inhibitors of photosynthetic electron transport, antibacterial and antimycobacterial agents, and cancer chemosensitizers. The experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers to further explore the structure-activity relationships within this chemical class and to design new derivatives with enhanced potency and selectivity. Future studies are warranted to synthesize and evaluate this compound to determine its specific biological profile.

An In-depth Technical Guide on the Potential Therapeutic Targets of Naphthalene Carboxamides

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following document details the therapeutic potential of naphthalene carboxamide derivatives. The core molecule, 3-Methoxynaphthalene-2-carboxamide, has limited direct research available. Therefore, this guide focuses on closely related and well-studied analogues, including hydroxynaphthalene-carboxanilides and other substituted naphthalene carboxamides. The findings presented for these analogues provide a strong basis for predicting the potential therapeutic applications of this compound.

Executive Summary

Naphthalene carboxamide derivatives have emerged as a versatile scaffold in medicinal chemistry, demonstrating a broad spectrum of biological activities. This technical guide synthesizes the current understanding of their potential therapeutic applications, focusing on three key areas: anticancer, antimicrobial, and photosynthesis inhibition. For each area, this document outlines the putative mechanisms of action, presents key quantitative data from in-vitro studies, and provides detailed experimental protocols for the assays used to evaluate these compounds. The information is intended to serve as a comprehensive resource for researchers and drug development professionals interested in exploring the therapeutic potential of this chemical class.

Anticancer Activity: Multidrug Resistance Reversal and Nur77 Modulation

Derivatives of naphthalene carboxamide have shown significant promise as anticancer agents through two distinct mechanisms: the reversal of multidrug resistance (MDR) and the modulation of the orphan nuclear receptor Nur77 to induce apoptosis.

Reversal of Multidrug Resistance (MDR)

Certain N-substituted 6-methoxynaphthalene-2-carboxamides act as chemosensitizers, effectively reversing resistance to common chemotherapeutic drugs like adriamycin in cancer cell lines.[1][2] The proposed mechanism involves the inhibition of P-glycoprotein (P-gp), an ATP-binding cassette (ABC) transporter that functions as a drug efflux pump.[3] By blocking P-gp, these compounds increase the intracellular concentration of chemotherapeutic agents, thereby restoring their cytotoxic effects.

References

Methodological & Application

Application Notes and Protocols for 3-Methoxynaphthalene-2-carboxamide and its Analogs in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

While 3-Methoxynaphthalene-2-carboxamide itself is not extensively documented in cell culture applications, its structural analogs, particularly derivatives of 6-methoxynaphthalene-2-carboxamide, have demonstrated significant potential as chemosensitizing agents in cancer cell lines. These compounds have been shown to enhance the cytotoxic effects of established anticancer drugs, such as adriamycin, in multidrug-resistant (MDR) cancer cells. This application note focuses on the use of N-substituted 6-methoxynaphthalene-2-carboxamides as representative compounds to illustrate their application in cell culture, specifically in assessing cytotoxicity and their ability to reverse adriamycin resistance in the P388 murine lymphocytic leukemia cell line and its adriamycin-resistant counterpart, P388/ADR.

The primary mechanism of action for this chemosensitizing effect is believed to be the inhibition of efflux pumps like P-glycoprotein (P-gp), which are often overexpressed in MDR cancer cells. By blocking these pumps, the 6-methoxynaphthalene-2-carboxamide derivatives increase the intracellular concentration of chemotherapeutic agents, thereby restoring their efficacy.

Data Presentation

The following tables summarize the in vitro activity of various N-[3-(heteroaryl)propyl]-6-methoxynaphthalene-2-carboxamide derivatives.

Table 1: In Vitro Cytotoxicity of 6-Methoxynaphthalene-2-carboxamide Derivatives in P388 Murine Lymphocytic Leukemia Cells

| Compound ID | Heteroaryl Moiety | Concentration (µg/mL) | % Growth Inhibition |

| 8 | 1H-Imidazol-1-yl | 20 | 18.2 |

| 40 | 35.1 | ||

| 80 | 68.4 | ||

| 9 | 1H-Pyrazol-1-yl | 20 | 15.7 |

| 40 | 31.2 | ||

| 80 | 62.9 | ||

| 10 | 1H-1,2,4-Triazol-1-yl | 20 | 22.4 |

| 40 | 45.3 | ||

| 80 | 75.8 | ||

| 11 | 1H-Benzimidazol-1-yl | 20 | 25.1 |

| 40 | 49.8 | ||

| 80 | 80.2 | ||

| 12 | 1H-1,2,3-Benzotriazol-1-yl | 20 | 29.9 |

| 40 | 58.7 | ||

| 80 | 89.5 | ||

| Verapamil | (Standard) | 80 | 9.3 |

Data sourced from Lokhande et al., Chem. Pharm. Bull., 2008.

Table 2: Reversal of Adriamycin Resistance by 6-Methoxynaphthalene-2-carboxamide Derivatives in P388/ADR Cells

| Compound ID | Concentration (µg/mL) | % Inhibition (Compound Alone) | % Inhibition (Adriamycin Alone, 0.2 µg/mL) | % Inhibition (Compound + Adriamycin) | % Enhancement of Adriamycin Activity |

| 8 | 20 | 10.5 | 15.2 | 35.8 | 79.6 |

| 9 | 20 | 8.9 | 15.2 | 32.1 | 65.1 |

| 10 | 20 | 12.1 | 15.2 | 40.2 | 117.8 |

| 11 | 20 | 15.4 | 15.2 | 45.9 | 134.2 |

| 12 | 20 | 18.7 | 15.2 | 59.8 | 193.4 |

| Verapamil | 20 | 5.6 | 15.2 | 28.9 | 79.6 |

Data sourced from Lokhande et al., Chem. Pharm. Bull., 2008.

Experimental Protocols

In Vitro Cytotoxicity Assessment using Sulforhodamine B (SRB) Assay

This protocol is for determining the cytotoxic effects of the test compounds on the P388 murine lymphocytic leukemia cell line.

Materials:

-

P388 murine lymphocytic leukemia cells

-

RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS)

-

Test compounds (dissolved in DMSO)

-

96-well microtiter plates

-

Trichloroacetic acid (TCA), 50% (w/v)

-

Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid

-

Tris buffer (10 mM, pH 10.5)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed P388 cells into 96-well plates at a density of 1 x 10^4 cells/well in 100 µL of complete RPMI-1640 medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

-

Compound Addition: Add 100 µL of medium containing various concentrations of the test compounds (e.g., 20, 40, and 80 µg/mL) to the wells. Include a vehicle control (DMSO) and a positive control.

-

Incubation: Incubate the plates for 48 hours at 37°C and 5% CO2.

-

Cell Fixation: After incubation, gently add 50 µL of cold 50% TCA to each well (final concentration 10%) and incubate at 4°C for 1 hour.

-

Washing: Wash the plates five times with slow-running tap water and allow them to air dry.

-

Staining: Add 100 µL of 0.4% SRB solution to each well and incubate at room temperature for 10 minutes.

-

Destaining: Wash the plates four times with 1% acetic acid to remove unbound dye and allow them to air dry.

-

Solubilization: Add 100 µL of 10 mM Tris buffer to each well to solubilize the protein-bound dye.

-

Absorbance Measurement: Read the absorbance at 540 nm using a microplate reader.

-

Calculation of Growth Inhibition: The percentage of growth inhibition is calculated using the following formula: % Growth Inhibition = (1 - (Absorbance of Treated Cells / Absorbance of Control Cells)) * 100

Chemosensitization (Adriamycin Resistance Reversal) using MTT Assay

This protocol is for evaluating the ability of the test compounds to reverse adriamycin resistance in the P388/ADR cell line.

Materials:

-

P388/ADR cells

-

RPMI-1640 medium supplemented with 10% FBS

-

Test compounds (dissolved in DMSO)

-

Adriamycin (Doxorubicin)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

-

96-well microtiter plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed P388/ADR cells into 96-well plates at a density of 1 x 10^4 cells/well in 100 µL of complete RPMI-1640 medium.

-

Compound and Adriamycin Addition: Add the test compounds at a fixed concentration (e.g., 20 µg/mL) with or without a fixed concentration of adriamycin (e.g., 0.2 µg/mL). Include controls for untreated cells, cells treated with the compound alone, and cells treated with adriamycin alone.

-

Incubation: Incubate the plates for 48 hours at 37°C and 5% CO2.

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Add 150 µL of the solubilization buffer to each well and mix thoroughly to dissolve the formazan crystals.

-

Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

-

Calculation of Resistance Reversal: The percentage enhancement of adriamycin activity is calculated as follows: % Enhancement = [((% Inhibition with Compound + Adriamycin) - (% Inhibition with Adriamycin Alone)) / (% Inhibition with Adriamycin Alone)] * 100

Visualizations

Proposed Signaling Pathway and Experimental Workflow

Caption: Proposed mechanism of chemosensitization by 6-methoxynaphthalene-2-carboxamide derivatives.

Caption: General experimental workflow for assessing cytotoxicity and chemosensitization.

Application Notes and Protocols: In Vitro Assays of Naphthalene-2-Carboxamide Derivatives

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the in vitro evaluation of 3-methoxynaphthalene-2-carboxamide derivatives. The information is based on published studies of structurally related compounds, including hydroxylated and other substituted naphthalene-2-carboxamides, which have shown potential as antimicrobial agents, photosynthesis inhibitors, and chemosensitizers for cancer therapy.

Data Presentation: In Vitro Biological Activities

The following tables summarize the quantitative data from in vitro assays of various naphthalene-2-carboxamide derivatives.

Table 1: Antimicrobial and Antimycobacterial Activity of Hydroxynaphthalene-2-carboxanilides

| Compound | Target Organism | MIC (µM) | Reference |

| 3-Hydroxy-N-(2-propoxyphenyl)naphthalene-2-carboxamide | Methicillin-resistant S. aureus (MRSA) | 12 | [1] |

| N-[2-(but-2-yloxy)-phenyl]-3-hydroxynaphthalene-2-carboxamide | Methicillin-resistant S. aureus (MRSA) | 12 | [1] |

| 3-Hydroxy-N-[3-(prop-2-yloxy)phenyl]-naphthalene-2-carboxamide | Mycobacterium tuberculosis H37Ra | 24 | [1] |

| N-[2-(But-2-yloxy)phenyl]-3-hydroxynaphthalene-2-carboxamide | Mycobacterium tuberculosis H37Ra | 23 | [1] |

| N-(3,5-dimethylphenyl)-1-hydroxynaphthalene-2-carboxamide | S. aureus ATCC 29213 | 3.43 | [2] |

| N-(3,5-dimethylphenyl)-1-hydroxynaphthalene-2-carboxamide | Methicillin-resistant S. aureus (MRSA) | 6.85 | [2] |

| N-(3,5-dimethylphenyl)-1-hydroxynaphthalene-2-carboxamide | Mycobacterium tuberculosis | 6.86 | [2] |

| N-(3-fluoro-5-methoxyphenyl)-1-hydroxynaphthalene-2-carboxamide | S. aureus ATCC 29213 | 1.60 | [2] |

| N-(3-fluoro-5-methoxyphenyl)-1-hydroxynaphthalene-2-carboxamide | Methicillin-resistant S. aureus (MRSA) | 3.21 | [2] |

| N-(3-fluoro-5-methoxyphenyl)-1-hydroxynaphthalene-2-carboxamide | Mycobacterium kansasii | 12.0 | [2] |

| N-(3,5-Dimethoxyphenyl)-1-hydroxynaphthalene-2-carboxamide | Staphylococcal strains | 12.3 / 24.7 | [2] |

| N-(3,5-Dimethylphenyl)-2-hydroxynaphthalene-1-carboxamide | Antistaphylococcal activity | 54.9 | [3] |

| 2-hydroxy-N-[2-methyl-5-(trifluoromethyl)phenyl]naphthalene-1-carboxamide | Bacteria/mycobacteria | 0.3 - 92.6 | [3] |

| 2-hydroxy-N-[4-nitro-3-(trifluoromethyl)phenyl]naphthalene-1-carboxamide | Bacteria/mycobacteria | 0.3 - 92.6 | [3] |

Table 2: Photosynthetic Electron Transport (PET) Inhibition by Hydroxynaphthalene-2-carboxanilides

| Compound | IC50 (µM) | Reference |

| N-(3,5-Dimehoxyphenyl)-3-hydroxynaphthalene-2-carboxamide | 24.5 | [4] |

| N-(3-Ethoxyphenyl)-3-hydroxynaphthalene-2-carboxamide | 4.5 | [1] |

Table 3: Chemosensitizing Activity of N-Substituted-6-methoxynaphthalene-2-carboxamides in Adriamycin-Resistant P388 Murine Lymphocytic Leukemia Cells (P388/ADR)

| Compound Concentration (µg/ml) | Percentage Enhancement in Adriamycin Activity | Reversal Potency | Reference |

| 40 | 33.58 - 90.67 | 1.33 - 1.90 | [5] |

| 80 | 8.80 - 46.04 | 1.08 - 1.46 | [5] |

Experimental Protocols

In Vitro Antimicrobial Susceptibility Testing (MIC Determination)

This protocol is used to determine the minimum inhibitory concentration (MIC) of a compound against various bacterial and mycobacterial strains.

Workflow for MIC Determination

References

- 1. Synthesis and Biological Evaluation of N-Alkoxyphenyl-3-hydroxynaphthalene-2-carboxanilides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Bioactivity of Methoxylated and Methylated 1-Hydroxynaphthalene-2-Carboxanilides: Comparative Molecular Surface Analysis [mdpi.com]

- 3. Antimicrobial and ADME properties of methoxylated, methylated and nitrated 2-hydroxynaphthalene-1 carboxanilides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Photosynthesis-Inhibiting Activity of Methoxy-Substituted 3-Hydroxynaphthalene-2-Carboxanilides [mdpi.com]

- 5. Design, synthesis and evaluation of naphthalene-2-carboxamides as reversal agents in MDR cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Preclinical Evaluation of 3-Methoxynaphthalene-2-carboxamide

Abstract: This document provides detailed application notes and standardized protocols for the preclinical in vivo evaluation of 3-Methoxynaphthalene-2-carboxamide. Based on the known biological activities of related naphthalene-based compounds, which include anti-inflammatory, analgesic, and anticancer chemo-sensitizing properties, this document outlines the use of established animal models to investigate these potential therapeutic effects. The protocols provided are for the carrageenan-induced paw edema model (inflammation), the formalin-induced nociception model (analgesia), and a human tumor xenograft model (oncology).

Introduction to this compound

Naphthalene derivatives are a versatile class of compounds with a wide range of documented biological activities. Various substituted naphthalene-carboxamides have been investigated for their potential as anticancer, antimicrobial, antifungal, and anti-inflammatory agents.[1][2] Specifically, derivatives of 6-methoxynaphthalene-2-carboxamide have shown promise as chemosensitizing agents capable of reversing multidrug resistance in cancer cell lines.[3][4] Furthermore, related naphthalene structures have been explored for their acetylcholinesterase inhibitory activity and anti-inflammatory properties.[5]

Given this background, this compound is a compound of interest for systematic preclinical evaluation. These application notes provide the necessary protocols for researchers to conduct initial in vivo screening for anti-inflammatory, analgesic, and anticancer activities.

Proposed Signaling Pathway: Inflammatory Cascade

The diagram below illustrates a simplified signaling pathway for inflammation, a key therapeutic area to investigate for this compound. The carrageenan-induced edema model, detailed in Section 4, activates this cascade.

Quantitative Data from Related Naphthalene Derivatives

While specific in vivo data for this compound is not yet available, the following table summarizes the activity of related compounds to provide context for the proposed studies.

| Compound Class | Model System | Activity | Reference |

| N-[3-(heteroaryl)propyl]-6-methoxynaphthalene-2-carboxamides | P388/ADR Murine Leukemia Cells (in vitro) | Effective reversal of adriamycin resistance at 20 µg/ml. | [3] |

| N-[3-(4-substituted-1-piperazinyl) propyl]-6-methoxy naphthalene-2-carboxamides | P388/ADR Murine Leukemia Cells (in vitro) | Enhancement of adriamycin activity by 33-91% at 40 µg/ml. | [4] |

| Naphthalene-Chalcone Hybrids | A549 Human Lung Cancer Cells (in vitro) | IC50 = 7.835 µM | [1] |

| Naphthalene-Chalcone Hybrids | VEGFR-2 Enzyme Assay (in vitro) | IC50 = 0.098 µM | [1] |

| Methoxylated 1-Hydroxynaphthalene-2-carboxanilides | S. aureus & MRSA strains (in vitro) | MIC = 1.60 - 6.85 µM | [2] |

| Methoxylated 1-Hydroxynaphthalene-2-carboxanilides | M. tuberculosis (in vitro) | MIC comparable to isoniazid. | [2] |

Protocol: Carrageenan-Induced Paw Edema in Rats (Anti-inflammatory)

This model is a widely used and reproducible assay for acute inflammation.[6] It is effective for screening compounds that inhibit mediators of inflammation such as prostaglandins.[7]

Experimental Workflow

Detailed Methodology

-

Animals: Male Wistar or Sprague-Dawley rats (180-220 g).

-

Housing: Standard laboratory conditions (22±2°C, 12h light/dark cycle) with ad libitum access to food and water. Acclimatize for at least 7 days before the experiment.

-

Compound Preparation:

-

Vehicle: A suitable vehicle must be determined based on the solubility of this compound. Common options include 0.9% saline with 0.5% Tween 80 or 5% DMSO in saline.

-

Test Compound: Prepare fresh on the day of the experiment. Suspend or dissolve the compound in the chosen vehicle to achieve the desired final concentrations for dosing (e.g., 10, 30, 100 mg/kg).

-

Positive Control: Indomethacin or Diclofenac Sodium (e.g., 5-10 mg/kg).

-

-

Procedure: a. Fast animals overnight with free access to water. b. Randomly assign animals to treatment groups (Vehicle, Positive Control, Test Compound doses). c. Using a plethysmometer, measure the initial volume of the right hind paw of each rat (baseline). d. Administer the vehicle, positive control, or test compound via the desired route (e.g., intraperitoneal, i.p., or oral, p.o.) 30-60 minutes before inducing inflammation.[8] e. Induce inflammation by injecting 0.1 mL of a 1% w/v carrageenan suspension in sterile saline into the subplantar region of the right hind paw.[4] f. Measure the paw volume at 1, 2, 3, 4, and 5 hours after the carrageenan injection.[8]

-

Data Analysis: a. Edema Volume (mL): Calculate the increase in paw volume for each animal at each time point: (Paw volume at time t) - (Baseline paw volume). b. Percentage Inhibition (%): Calculate the anti-inflammatory effect using the following formula: % Inhibition = [ (Mean Edema_vehicle - Mean Edema_treated) / Mean Edema_vehicle ] * 100 c. Present data as mean ± SEM and analyze using appropriate statistical methods (e.g., ANOVA followed by a post-hoc test).

Data Presentation Table (Example)

| Treatment Group | Dose (mg/kg) | Mean Paw Edema (mL) at 3h | % Inhibition at 3h |

| Vehicle Control | - | Data | 0 |

| Indomethacin | 10 | Data | Data |

| Compound X | 10 | Data | Data |

| Compound X | 30 | Data | Data |

| Compound X | 100 | Data | Data |

Protocol: Formalin-Induced Nociception in Mice (Analgesia)

The formalin test is a robust model that produces a biphasic pain response.[9] The early phase (Phase I) represents direct nociceptor activation, while the late phase (Phase II) involves inflammatory pain mechanisms and central sensitization.[10][11] This allows for the differentiation of analgesic mechanisms.[12]

Experimental Workflow

Detailed Methodology

-

Animals: Male Swiss or C57BL/6 mice (20-25 g).

-

Housing: Standard conditions as described in 4.2.

-

Compound Preparation: Prepare vehicle, test compound, and a positive control (e.g., Morphine at 5 mg/kg for both phases, or a NSAID like Indomethacin at 10 mg/kg for Phase II) as described in 4.3.

-

Procedure: a. Administer the vehicle, positive control, or test compound 30-60 minutes prior to the formalin injection. b. Place each mouse individually into a clear observation chamber (e.g., Plexiglas cylinder) and allow it to acclimatize for 20-30 minutes.[1] c. Gently restrain the mouse and inject 20 µL of 2.5% formalin solution in saline into the dorsal surface of the right hind paw using a microsyringe.[12] d. Immediately return the mouse to the chamber and start a timer. e. Observe the animal and record the total time (in seconds) spent licking or flinching the injected paw. f. Phase I: Record licking/flinching time from 0 to 5 minutes post-injection.[9] g. Phase II: Record licking/flinching time from 20 to 40 minutes post-injection.[1]

-

Data Analysis: a. Calculate the total time spent licking/flinching for each phase for each animal. b. Calculate the mean and SEM for each treatment group. c. Analyze for statistical significance using appropriate methods (e.g., ANOVA or Kruskal-Wallis test).

Data Presentation Table (Example)

| Treatment Group | Dose (mg/kg) | Mean Licking Time (s) - Phase I | Mean Licking Time (s) - Phase II |

| Vehicle Control | - | Data | Data |

| Morphine | 5 | Data | Data |

| Compound X | 10 | Data | Data |

| Compound X | 30 | Data | Data |

| Compound X | 100 | Data | Data |

Protocol: Human Tumor Xenograft Model in Mice (Oncology)

This model is used to assess the in vivo efficacy of a compound as a potential anticancer agent or as a chemosensitizer in combination with a standard chemotherapeutic drug. This protocol uses immunodeficient mice to allow for the growth of human tumor cells.[13]

Experimental Workflow

Detailed Methodology

-

Animals: Immunodeficient mice (e.g., NOD-SCID or BALB/c nude), 6-8 weeks old.[5][13]

-

Housing: In a specific pathogen-free (SPF) facility under sterile conditions.

-

Cell Lines: Human cancer cell line relevant to the compound's hypothesized mechanism. For chemosensitization, a drug-resistant line (e.g., P388/ADR) and its parental line would be appropriate.

-

Procedure: a. Culture and harvest tumor cells during their exponential growth phase. b. Resuspend cells in a sterile solution, often a 1:1 mixture of PBS and Matrigel, at a concentration of ~3 x 10^6 cells per 100-200 µL.[14] c. Inject the cell suspension subcutaneously into the right flank of each mouse.[5] d. Monitor the mice for tumor formation. Begin measuring tumor volume 2-3 times per week with digital calipers once tumors are palpable. Tumor Volume (mm³) = (Length x Width²) / 2. e. When tumors reach an average volume of 70-300 mm³, randomize the mice into treatment groups.[13] f. Treatment Groups (Example for Chemosensitization):

- Group 1: Vehicle

- Group 2: this compound alone

- Group 3: Chemotherapeutic agent (e.g., Adriamycin) alone

- Group 4: Combination of Test Compound + Chemotherapeutic agent g. Administer treatments according to a predefined schedule (e.g., daily, every other day) for a set period (e.g., 21 days). h. Continue to monitor tumor volume and body weight (as a measure of toxicity) throughout the study. i. Euthanize mice at the end of the study or if the tumor volume exceeds the protocol-defined limit.

-

Data Analysis: a. Tumor Growth Inhibition (TGI): At the end of the study, calculate TGI: % TGI = [ 1 - (Mean Tumor Volume_treated / Mean Tumor Volume_vehicle) ] * 100 b. Plot mean tumor volume over time for each group. c. After euthanasia, tumors can be excised, weighed, and processed for further analysis (e.g., histology, biomarker analysis).

Data Presentation Table (Example)

| Treatment Group | Mean Final Tumor Volume (mm³) | Mean Final Tumor Weight (g) | % TGI | Mean Body Weight Change (%) |

| Vehicle | Data | Data | - | Data |

| Adriamycin | Data | Data | Data | Data |

| Compound X | Data | Data | Data | Data |

| Adriamycin + Compound X | Data | Data | Data | Data |

References

- 1. Pain Assessment Using the Rat and Mouse Formalin Tests [bio-protocol.org]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. 2.4. Carrageenan-Induced Hind Paw Edema in Rats [bio-protocol.org]

- 4. 4.3.3. Carrageenan-Induced Paw Edema [bio-protocol.org]

- 5. Mouse tumor xenograft model [bio-protocol.org]

- 6. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]

- 7. inotiv.com [inotiv.com]

- 8. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 9. meliordiscovery.com [meliordiscovery.com]

- 10. criver.com [criver.com]

- 11. Pain Assessment Using the Rat and Mouse Formalin Tests [en.bio-protocol.org]

- 12. The formalin test in mice: dissociation between inflammatory and non-inflammatory pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. tumor.informatics.jax.org [tumor.informatics.jax.org]

- 14. Protocol Online: Xenograft Tumor Model Protocol [protocol-online.org]

Application Notes and Protocols for the Quantification of 3-Methoxynaphthalene-2-carboxamide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methoxynaphthalene-2-carboxamide is a synthetic organic compound with potential applications in medicinal chemistry and drug discovery. Accurate and precise quantification of this compound in various matrices is crucial for pharmacokinetic studies, formulation development, and quality control. This document provides a comprehensive overview of proposed analytical methods for the quantification of this compound, based on established techniques for structurally similar compounds. The protocols detailed below are intended as a starting point for method development and will require optimization and validation for specific applications.

Proposed Analytical Methods

High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) are the recommended techniques for the quantification of this compound due to their specificity, sensitivity, and robustness.

High-Performance Liquid Chromatography (HPLC) with UV Detection

This method is suitable for the quantification of this compound in bulk drug substance and simple formulations where high sensitivity is not required.

Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector is required.

Chromatographic Conditions (Proposed):

-

Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm) is a suitable starting point.

-

Mobile Phase: A gradient elution with acetonitrile and water (both containing 0.1% formic acid) is recommended to ensure good peak shape and resolution.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-